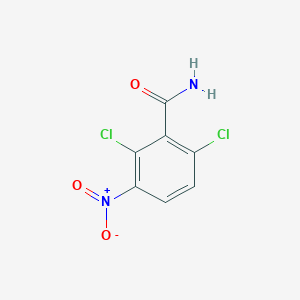

2,6-Dichloro-3-nitrobenzamide

Description

Structure

3D Structure

Properties

CAS No. |

55775-98-9 |

|---|---|

Molecular Formula |

C7H4Cl2N2O3 |

Molecular Weight |

235.02 g/mol |

IUPAC Name |

2,6-dichloro-3-nitrobenzamide |

InChI |

InChI=1S/C7H4Cl2N2O3/c8-3-1-2-4(11(13)14)6(9)5(3)7(10)12/h1-2H,(H2,10,12) |

InChI Key |

WZLQDHBDKJVBRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C(=O)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dichloro 3 Nitrobenzamide

Established Synthetic Routes to 2,6-Dichloro-3-nitrobenzamide

The primary pathway to this compound involves two key transformations: the nitration of a dichlorinated benzoic acid derivative followed by the formation of the benzamide (B126) functional group.

Nitration Strategies for Dichlorinated Aromatic Precursors

The introduction of a nitro group onto the dichlorinated aromatic ring is a critical step, typically achieved through electrophilic aromatic substitution.

The nitration of 2,6-dichlorobenzoic acid is commonly carried out using a mixture of nitric acid and sulfuric acid, often referred to as "mixed acid". In a typical procedure, 2,6-dichlorobenzoic acid is treated with a pre-configured mixture of fuming nitric acid and concentrated sulfuric acid. patsnap.com The reaction is generally conducted at room temperature. patsnap.com The use of oleum (B3057394) (fuming sulfuric acid) in conjunction with nitric acid has also been reported for the nitration of chlorinated benzoic acid derivatives, which can offer advantages in terms of reaction efficiency.

A specific example involves mixing 2,6-dichlorobenzoic acid with 92% concentrated sulfuric acid, followed by the addition of a mixed acid solution of 95% fuming nitric acid and 92% concentrated sulfuric acid. patsnap.com The reaction proceeds at room temperature for several hours. patsnap.com

| Reactant | Reagent | Conditions | Yield |

| 2,6-Dichlorobenzoic acid | Mixed acid (fuming HNO₃, conc. H₂SO₄) | Room temperature, 5 hours | 94.5% |

In the electrophilic nitration of substituted benzenes, the directing effects of the existing substituents determine the position of the incoming nitro group. The two chlorine atoms in 2,6-dichlorobenzoic acid are ortho, para-directing, yet deactivating groups. The carboxylic acid group is a meta-directing and deactivating group. The chlorine atoms at the 2 and 6 positions sterically hinder the ortho positions relative to them (positions 3 and 5). The carboxylic acid at position 1 directs the incoming electrophile to the meta positions (positions 3 and 5).

The combined directing effects of the two chlorine atoms and the carboxylic acid group, along with steric considerations, favor the nitration at the 3-position of 2,6-dichlorobenzoic acid, leading to the formation of 2,6-dichloro-3-nitrobenzoic acid with high selectivity. patsnap.com Computational studies on the nitration of chlorobenzene (B131634) have shown that while the substituent is ortho/para directing, the reaction proceeds through the formation of key intermediates, including an unoriented π-complex, an oriented reaction complex, and a σ-complex (Wheland intermediate). nih.gov The consideration of solvent effects is crucial for accurately predicting positional selectivity. nih.gov

Amidation Reactions for Benzamide Formation

Following the successful nitration of the aromatic ring, the carboxylic acid functional group is converted into a benzamide.

The conversion of a carboxylic acid to a more reactive acyl chloride is a standard procedure in organic synthesis. This is often achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netchemguide.co.uklibretexts.org For instance, reacting a carboxylic acid with thionyl chloride, often with gentle heating, produces the corresponding acyl chloride, with the byproducts sulfur dioxide and hydrogen chloride being gaseous, which simplifies purification. chemguide.co.uk The use of a catalyst like dimethylformamide (DMF) is also common when using oxalyl chloride. researchgate.net

In the context of synthesizing this compound, the intermediate 2,6-dichloro-3-nitrobenzoic acid would be converted to 2,6-dichloro-3-nitrobenzoyl chloride.

| Starting Material | Reagent | Product |

| 2,6-Dichloro-3-nitrobenzoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride | 2,6-Dichloro-3-nitrobenzoyl chloride |

The final step in the synthesis is the reaction of the acyl chloride with ammonia (B1221849), a process known as ammonolysis, to form the primary amide. The highly reactive 2,6-dichloro-3-nitrobenzoyl chloride would readily react with ammonia to yield this compound. This reaction is a type of nucleophilic acyl substitution. A general method for forming benzamide derivatives involves reacting the corresponding benzoyl chloride with an amine. For example, 2,6-dichlorobenzoyl chloride can be reacted with various amines in the presence of a base to form the corresponding amides. ipinnovative.com A similar approach using ammonia would yield the primary benzamide. The reaction of an acyl chloride with concentrated ammonia is a known method for producing amides. google.com

| Reactant | Reagent | Product |

| 2,6-Dichloro-3-nitrobenzoyl chloride | Ammonia (NH₃) | This compound |

Chlorination Approaches in Precursor Synthesis

The formation of the dichlorinated scaffold is a critical phase in the synthesis. Precursors are selected based on their reactivity and the directing effects of existing substituents. A common strategy involves the chlorination of a toluene (B28343) derivative. For instance, 2,6-dichlorotoluene (B125461) can serve as a key intermediate.

One patented method describes the chlorination of 2,6-dichlorotoluene to yield 2,6-dichlorobenzylidene chloride. This reaction is conducted under the influence of light and catalysis by phosphorus pentachloride at temperatures ranging from 50 to 250°C. google.com The resulting product can then undergo further transformations, such as hydrolysis and nitrilation, to eventually form a related compound, 2,6-dichlorobenzonitrile (B3417380). google.com

Another significant approach is the de-nitrochlorination of a precursor like 2-chloro-6-nitrobenzonitrile. This process involves treating the precursor with chlorine gas at elevated temperatures (100 to 200°C) without a solvent. justia.compatsnap.com This method directly introduces the second chlorine atom to the ring while removing the nitro group, a transformation that highlights the complex reactivity involved. justia.compatsnap.com The molar ratio of the precursor to chlorine gas is a critical parameter, typically ranging from 1:1 to 1:5. justia.com

Advanced Synthetic Approaches and Reaction Optimization

Optimizing the synthesis of this compound and its precursors is essential for achieving high yield, purity, and selectivity. This involves a careful selection of catalysts and a thorough understanding of reaction parameters and kinetics.

Catalyst Systems for Enhanced Selectivity and Yield

Catalysts play a pivotal role in directing the chlorination reactions and enhancing their efficiency. In the synthesis of related dichlorinated aromatic compounds, various catalytic systems are employed.

For the chlorination of 2,6-dichlorotoluene, phosphorus pentachloride is utilized in conjunction with photo-initiation to facilitate the reaction. google.com In other aromatic chlorinations, Lewis acids are commonly used as catalysts. For the preparation of 1,2-dichloro-4-nitrobenzene from 1-chloro-4-nitrobenzene, a Lewis acid catalyst is employed to activate the substrate towards electrophilic attack by chlorine. researchgate.net While the specific catalyst is not always named, compounds like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) are standard choices for such transformations.

The hydrolysis of the related compound 2,6-dichlorobenzonitrile to 2,6-dichlorobenzamide (B151250) can be catalyzed by potassium tert-butoxide under anhydrous conditions. sigmaaldrich.com

Table 1: Catalyst Systems in Related Syntheses

| Precursor/Reaction | Catalyst | Purpose |

|---|---|---|

| 2,6-Dichlorotoluene Chlorination | Phosphorus pentachloride / Light | Side-chain chlorination |

| 1-Chloro-4-nitrobenzene Chlorination | Lewis Acid (e.g., FeCl₃) | Ring chlorination |

| 2,6-Dichlorobenzonitrile Hydrolysis | Potassium tert-butoxide | Conversion of nitrile to amide |

Process Parameters and Reaction Kinetics

The efficiency of the synthesis is heavily dependent on process parameters such as temperature, reaction time, and reactant ratios.

In the de-nitrochlorination of 2-chloro-6-nitrobenzonitrile, the temperature is maintained between 150 and 200°C for a duration of 5 to 15 hours. justia.com The reaction proceeds to over 99% conversion, yielding 2,6-dichlorobenzonitrile at 92-94% purity after purification steps. patsnap.com

Kinetic studies of similar consecutive chlorination reactions, such as the synthesis of 1,2-dichloro-4-nitrobenzene, show that the reactions are first order with respect to both the aromatic substrate and chlorine. researchgate.net The apparent activation energies for the consecutive reaction steps have been determined to be 69.8 kJ/mol and 93.3 kJ/mol, respectively. researchgate.net This type of kinetic analysis is crucial for understanding reaction mechanisms and optimizing reactor design and operating conditions.

Table 2: Key Process Parameters for Precursor Synthesis

| Process | Temperature (°C) | Duration (hours) | Reactant Ratio (Substrate:Cl₂) | Yield/Purity |

|---|---|---|---|---|

| De-nitrochlorination of 2-chloro-6-nitrobenzonitrile | 100 - 200 | 5 - 15 | 1:1 to 1:5 | >99% conversion, 92-94% purity |

| Chlorination of 2,6-Dichlorotoluene (Initial Step) | 80 - 120 | 1 - 10 | N/A | High |

| Chlorination of 2,6-Dichlorotoluene (Second Step) | 100 - 150 | 0.5 - 2 | N/A | High |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical manufacturing. In the context of synthesizing this compound and its intermediates, several strategies can be considered.

One notable example is the solvent-free de-nitrochlorination of 2-chloro-6-nitrobenzonitrile. justia.compatsnap.com By eliminating the need for a solvent, this process reduces waste, lowers costs, and simplifies product separation and purification. This aligns with the green chemistry principle of using solventless conditions whenever possible.

Further application of green principles could involve exploring alternative, less hazardous chlorinating agents to replace chlorine gas or developing more efficient catalytic systems that can operate under milder conditions (lower temperature and pressure), thereby reducing energy consumption. The use of catalysts that can be easily recovered and recycled would also contribute to a more sustainable synthetic process.

Compound Index

Chemical Reactivity and Mechanistic Investigations of 2,6 Dichloro 3 Nitrobenzamide

Reactivity of the Nitro Group: Reduction and Transformation Pathways

The nitro group is a versatile functional group that can undergo several transformations, most notably reduction. The reduction of an aromatic nitro group typically proceeds in a stepwise manner, involving a six-electron reduction to form the corresponding amine. nih.gov This process sequentially forms nitroso and hydroxylamino intermediates before yielding the final amino product. nih.gov

The specific pathway and the choice of reducing agent can allow for the isolation of these intermediates. Common reagents for the reduction of nitroarenes include catalytic hydrogenation (e.g., using H₂ gas with catalysts like Palladium, Platinum, or Nickel), and metal/acid combinations (e.g., Sn/HCl, Fe/HCl).

Table 1: Stepwise Reduction of the Nitro Group in 2,6-Dichloro-3-nitrobenzamide

| Step | Reactant | Intermediate/Product | General Reagents |

| 1 | This compound | 2,6-Dichloro-3-nitrosobenzamide | Controlled reduction |

| 2 | 2,6-Dichloro-3-nitrosobenzamide | 2,6-Dichloro-3-(hydroxylamino)benzamide | Further controlled reduction |

| 3 | 2,6-Dichloro-3-(hydroxylamino)benzamide | 3-Amino-2,6-dichlorobenzamide | Strong reducing agents (e.g., H₂/Pd, Sn/HCl) |

The transformation of the electron-withdrawing nitro group into an electron-donating amino group drastically alters the electronic properties of the aromatic ring, which in turn influences its reactivity in subsequent reactions.

Reactivity of the Amide Moiety: Derivatization and Hydrolysis Studies

The amide functional group is relatively stable but can undergo reactions such as hydrolysis and derivatization.

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid, 2,6-dichloro-3-nitrobenzoic acid, and ammonia (B1221849) (or an ammonium (B1175870) salt). The mechanism of hydrolysis is dependent on the pH of the solution. rsc.org

Acid-catalyzed hydrolysis: In acidic media, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

Base-catalyzed hydrolysis: In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to eject the amide anion, which is subsequently protonated.

Table 2: Hydrolysis of this compound

| Condition | Reagents | Products |

| Acidic | H₂O, H⁺ (e.g., H₂SO₄, HCl) | 2,6-Dichloro-3-nitrobenzoic acid + NH₄⁺ |

| Basic | H₂O, OH⁻ (e.g., NaOH, KOH) | 2,6-Dichloro-3-nitrobenzoate salt + NH₃ |

Derivatization: The amide group itself can be synthesized from the more reactive acyl chloride, 2,6-dichlorobenzoyl chloride, by reaction with an amine. ipinnovative.com While this compound is already an amide, further derivatization could potentially occur at the nitrogen atom, though this is less common for primary amides.

Aromatic Ring Functionalization and Substitution Reactions

Further functionalization of the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is challenging due to the presence of three deactivating groups. Both the chloro and nitro substituents are strongly electron-withdrawing, reducing the nucleophilicity of the benzene (B151609) ring and thus its reactivity towards electrophiles.

The directing effects of the existing substituents are as follows:

Chloro groups (at C2 and C6): Ortho, para-directing, but deactivating.

Nitro group (at C3): Meta-directing and strongly deactivating.

Amide group (at C1): Ortho, para-directing and deactivating.

Considering these effects, any potential electrophilic attack would be directed to the C4 and C5 positions. However, the cumulative deactivating effect of the three substituents makes such reactions difficult to achieve and require harsh reaction conditions.

Conversely, the high degree of electron deficiency in the ring makes it a candidate for nucleophilic aromatic substitution (SNAr), where a nucleophile could potentially displace one of the chloride ions, particularly given the activating effect of the ortho- and para-nitro group.

Mechanistic Studies of Key Synthetic Transformations

Regioselectivity in EAS reactions is governed by the electronic influence of the substituents already present on the aromatic ring. libretexts.org Substituents can either donate or withdraw electron density, which in turn stabilizes or destabilizes the charged intermediate (the arenium ion) formed during the reaction. youtube.com

For this compound, all substituents are deactivating, meaning they withdraw electron density from the ring and make it less reactive than benzene. The directing influence of each group on potential incoming electrophiles can be analyzed by considering the stability of the possible arenium ion intermediates.

Directors: The amide and chloro groups are ortho, para-directors. The nitro group is a meta-director.

Analysis:

The C1 position is occupied by the amide group.

The C2 and C6 positions are occupied by chloro groups.

The C3 position is occupied by the nitro group.

The C4 position is para to the C1-amide and meta to the C6-chloro and C3-nitro groups.

The C5 position is meta to the C1-amide and C3-nitro groups.

Table 3: Directing Effects of Substituents on the Benzamide (B126) Ring

| Substituent | Position | Electronic Effect | Directing Influence |

| -CONH₂ | C1 | Inductively withdrawing, Resonantly donating | Ortho, Para (deactivating) |

| -Cl | C2, C6 | Inductively withdrawing, Resonantly donating | Ortho, Para (deactivating) |

| -NO₂ | C3 | Inductively and Resonantly withdrawing | Meta (strongly deactivating) |

There are two primary sites on this compound that are susceptible to nucleophilic attack: the carbonyl carbon of the amide and the aromatic ring itself.

Attack at the Carbonyl Carbon: As discussed in the context of hydrolysis (Section 3.2), the carbonyl carbon is electrophilic and can be attacked by nucleophiles. This is the key step in the conversion of the amide to other carboxylic acid derivatives.

Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is significantly electron-deficient due to the three electron-withdrawing groups. This makes it susceptible to SNAr. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this molecule, the C2 and C6 chloro groups are ortho and para, respectively, to the nitro group at C3 (if we consider C6 para in a 1,4-relationship sense across the ring). A strong nucleophile could attack at C2 or C6, displacing the chloride ion. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized onto the electron-withdrawing nitro group, which stabilizes it and facilitates the reaction.

Therefore, it is not possible to provide the detailed, scientifically accurate article with data tables as requested under the specified outline. The generation of such an article requires access to primary research data that does not appear to be published or publicly accessible at this time.

Spectroscopic Characterization and Structural Elucidation

X-ray Diffraction Studies for Solid-State Structure

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although data for 2,6-dichloro-3-nitrobenzamide is not available, the crystallographic parameters for 4-Chloro-3-nitrobenzamide and 2,6-Dichloro-N-phenylbenzamide provide valuable insights into the structural motifs that can be anticipated.

The crystallographic data for these analogues reveal distinct crystal systems and unit cell parameters, which are influenced by the nature and position of the substituents on the benzamide (B126) core. A summary of the key crystallographic parameters for these analogues is presented in the interactive table below.

| Parameter | 4-Chloro-3-nitrobenzamide | 2,6-Dichloro-N-phenylbenzamide |

|---|---|---|

| Chemical Formula | C₇H₅ClN₂O₃ | C₁₃H₉Cl₂NO |

| Molecular Weight | 200.58 g/mol | 266.11 g/mol |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | Not explicitly found | 12.378(3) |

| b (Å) | Not explicitly found | 11.657(2) |

| c (Å) | Not explicitly found | 17.525(4) |

| β (°) | Not explicitly found | 91.43(3) |

| Volume (ų) | Not explicitly found | 2527.9(9) |

| Z | Not explicitly found | 8 |

In the case of 2,6-Dichloro-N-phenylbenzamide, the asymmetric unit contains two independent molecules. nih.goviucr.org The dihedral angles between the phenyl and dichlorophenyl rings in these two molecules are significantly different, being 48.5(3)° and 65.1(3)°. nih.goviucr.org This conformational difference highlights the molecule's flexibility and the influence of crystal packing forces on the molecular conformation.

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the studied benzamide analogues, hydrogen bonding plays a crucial role in the formation of the supramolecular architecture.

For 4-Chloro-3-nitrobenzamide, the crystal structure is stabilized by intermolecular N-H···O and C-H···O hydrogen bonds, which link the molecules together. nih.gov Furthermore, π-π stacking interactions are observed between the benzene (B151609) rings of adjacent molecules, with a centroid-centroid distance of 3.803(3) Å, further contributing to the stability of the crystal packing. nih.gov

Similarly, the crystal structure of 2,6-Dichloro-N-phenylbenzamide features intermolecular N-H···O hydrogen bonds. nih.goviucr.org These interactions link the molecules into chains that run parallel to the c-axis of the unit cell. nih.goviucr.org The structure is also stabilized by intramolecular C-H···O interactions. nih.goviucr.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to predict the properties of organic molecules.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For 2,6-dichloro-3-nitrobenzamide, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. The presence of the bulky chlorine atoms adjacent to the amide group would likely impose significant steric constraints, influencing the orientation of the amide and nitro groups relative to the benzene (B151609) ring. A detailed conformational analysis would be necessary to identify the global minimum energy conformer and any other low-energy isomers.

Prediction of Vibrational Frequencies and Comparison with Experimental Data

Once the optimized geometry is obtained, theoretical vibrational frequencies can be calculated. These frequencies correspond to the various stretching, bending, and torsional motions within the molecule. A comparison of these calculated frequencies with experimental data from infrared (IR) and Raman spectroscopy is a standard method for validating the accuracy of the computational model. For this compound, characteristic vibrational modes would include the N-H and C=O stretching of the amide group, the symmetric and asymmetric stretching of the NO2 group, and the C-Cl stretching modes.

Calculation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These theoretical predictions are valuable for assigning the signals in an experimental NMR spectrum. For this compound, the calculations would predict the chemical shifts for the aromatic protons and carbons, as well as for the amide proton and carbonyl carbon, taking into account the electron-withdrawing effects of the chlorine and nitro substituents.

Electronic Structure Analysis

Understanding the electronic structure of a molecule is key to predicting its reactivity and properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. For this compound, the distribution of these orbitals would likely be influenced by the electronegative substituents, with significant contributions from the nitro group and the aromatic ring.

Design and Synthesis of 2,6 Dichloro 3 Nitrobenzamide Derivatives

Rational Design Principles for Structural Modification

The design of novel 2,6-dichloro-3-nitrobenzamide derivatives is guided by established principles of medicinal chemistry and chemical biology. A primary strategy involves the application of bioisosterism, where functional groups are replaced with other groups that have similar physical or chemical properties, to enhance a desired biological activity or to probe structure-activity relationships (SAR).

Key considerations in the rational design process include:

Target-Oriented Design: When a specific biological target is known, computational methods such as molecular docking can be employed to predict how modifications to the this compound scaffold will interact with the target's binding site. This allows for the design of analogues with potentially improved affinity and selectivity.

Privileged Scaffolds: The benzamide (B126) core is considered a "privileged scaffold" in medicinal chemistry, as it is found in numerous biologically active compounds. Modifications are designed to explore new chemical space around this core while retaining its key interaction features.

Introduction of Functional Groups: Strategic placement of functional groups can be used to introduce new properties. For example, the incorporation of fluorine atoms can alter the electronic properties and metabolic stability of the molecule. The introduction of reactive handles or reporter groups is a key strategy for developing chemical probes.

Synthetic Strategies for Analogues with Varied Substituents

The synthesis of this compound derivatives can be systematically approached by modifying different parts of the molecule, primarily the amide nitrogen and the aromatic ring.

Modifications at the Amide Nitrogen

A common and straightforward method for creating a diverse library of analogues is through the modification of the amide nitrogen. The parent compound, 2,6-dichloro-3-nitrobenzoic acid, can be activated to its corresponding acid chloride, which then readily reacts with a wide array of primary and secondary amines to yield the desired N-substituted benzamides.

A typical synthetic route involves the reaction of 2,6-dichlorobenzoyl chloride with various amines. For instance, reaction with ethylene (B1197577) diamine or isopropyl amine in the presence of a base like ethanolic sodium hydroxide (B78521) can yield the corresponding N-substituted 2,6-dichlorobenzamides. ipinnovative.com This method allows for the introduction of a wide range of substituents at the amide nitrogen, enabling a thorough investigation of how different functionalities at this position affect the molecule's properties.

Table 1: Examples of N-Substituted 2,6-Dichlorobenzamide (B151250) Derivatives

| Amine Reactant | Product |

| Ethylene diamine | N-(2-aminoethyl)-2,6-dichlorobenzamide |

| Isopropyl amine | 2,6-dichloro-N-(propan-2-yl)benzamide |

Substitutions on the Aromatic Ring

Modifications to the aromatic ring of this compound present a greater synthetic challenge but offer the potential for significant alterations in the molecule's electronic and steric properties. Synthetic strategies for achieving these modifications often involve multi-step sequences starting from appropriately substituted precursors.

For example, in the synthesis of related 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the process begins with 2-chloro-4-nitrobenzoic acid. nih.gov This starting material undergoes chlorosulfonylation, followed by reaction with an aniline (B41778) to introduce a sulfamoyl group. The resulting carboxylic acid is then converted to the acid chloride and reacted with various amines to provide the final products. nih.gov This approach demonstrates how the aromatic ring can be functionalized prior to the formation of the amide bond.

Another strategy involves the reduction of the nitro group to an amine, which can then be further functionalized. For instance, the nitro group can be reduced to an aniline, which then serves as a handle for further synthetic transformations, such as amide bond formation or conversion to other functional groups. nih.gov

Structure-Reactivity Relationship Studies of Substituted Benzamide Scaffolds

Structure-activity relationship (SAR) studies are crucial for understanding how different chemical modifications influence the properties and biological activity of the this compound scaffold. These studies systematically vary the substituents at different positions of the molecule and assess the impact on a specific endpoint, such as biological activity or chemical reactivity.

For the related 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide scaffold, SAR studies have revealed important insights. For example, the nature of the substituent on the N-aryl ring was found to significantly influence the biological activity. nih.gov These studies provide a framework for understanding how substitutions on the aromatic ring and at the amide nitrogen of this compound might impact its properties.

Key findings from SAR studies on related benzamides include:

Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the aromatic ring can significantly alter the reactivity and biological interactions of the molecule.

Lipophilicity: The hydrophobicity or hydrophilicity of the substituents can affect the molecule's solubility, cell permeability, and pharmacokinetic properties.

Table 2: Illustrative SAR Data for a Series of Benzamide Derivatives (Note: This table is a generalized representation based on common SAR findings for benzamide scaffolds and does not represent specific data for this compound due to a lack of publicly available specific SAR studies for this exact compound.)

| Substituent (R) at N-phenyl | Relative Activity |

| -H | + |

| -CH3 | ++ |

| -Cl | +++ |

| -OCH3 | ++ |

Derivatization for Molecular Probes and Chemical Tools

The this compound scaffold can be derivatized to create molecular probes and chemical tools for studying biological systems. This involves the introduction of reporter groups, such as fluorescent dyes or affinity tags like biotin (B1667282), or reactive groups for covalent labeling.

The synthesis of such probes often involves coupling the core scaffold to a linker molecule that is attached to the desired functional group. For example, a common strategy is to modify the amide nitrogen with a linker that terminates in a reactive functional group, such as an amine or a carboxylic acid. This functional group can then be used to attach a fluorescent dye or a biotin moiety.

While specific examples for the derivatization of this compound into molecular probes are not extensively reported in the literature, the general principles of probe design can be applied. For instance, the synthesis of fluorescent probes often involves the conjugation of a fluorophore to the molecule of interest. nih.gov Similarly, biotinylated probes can be synthesized by attaching a biotin molecule through a suitable linker, which allows for the detection and isolation of binding partners.

The development of such chemical tools derived from the this compound scaffold holds promise for elucidating its mechanism of action and identifying its biological targets.

Analytical Methodologies for Research and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool for the separation and quantification of 2,6-Dichloro-3-nitrobenzamide from reaction mixtures and for the precise assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of this compound. This method offers high resolution and sensitivity, allowing for the separation of the target compound from structurally similar impurities. A typical HPLC method would involve a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water. carlroth.com Detection is commonly achieved using an ultraviolet (UV) detector, as the nitroaromatic structure of the compound absorbs light in the UV region. researchgate.net

The purity is determined by integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram. For research-grade material, purities in excess of 98% are often required. nih.gov Method validation is critical to ensure the accuracy and precision of the results, with parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ) being established. nih.gov

HPLC Method Parameters for Purity Assessment of this compound

| Parameter | Typical Conditions |

|---|---|

| Stationary Phase | Reversed-Phase C18 Column |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient |

| Detector | UV-Vis Detector (e.g., at 254 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography (GC) is a powerful technique for monitoring the progress of the synthesis of this compound and for determining the reaction yield. This method is particularly useful for tracking the consumption of starting materials and the formation of the product over time. Samples from the reaction mixture are periodically withdrawn, quenched, and analyzed by GC.

The choice of a suitable capillary column, often with a non-polar stationary phase, is crucial for achieving good separation of the components. A temperature program is typically employed, where the column temperature is gradually increased to facilitate the elution of compounds with different boiling points. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification. The yield can be calculated by comparing the peak area of the product to that of an internal standard.

GC Method Parameters for Reaction Monitoring of this compound Synthesis

| Parameter | Typical Conditions |

|---|---|

| Column | Capillary Column (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C (FID) |

| Temperature Program | Initial hold, followed by a ramp to a final temperature |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Advanced Purification Methods

Achieving the high purity required for research applications often necessitates advanced purification techniques beyond simple extraction and filtration. Crystallization is a fundamental and highly effective method for obtaining research-grade this compound.

Crystallization is a critical step in the purification of this compound to achieve the high purity demanded for research purposes. sigmaaldrich.com This technique relies on the principle of differential solubility of the compound and its impurities in a chosen solvent or solvent system at varying temperatures. The process typically involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the this compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor.

The selection of an appropriate solvent is paramount for successful crystallization. Ideal solvents are those in which the compound has high solubility at higher temperatures and low solubility at lower temperatures. Common solvents for the crystallization of aromatic compounds include ethanol, methanol, and toluene (B28343). A fractional crystallization process may be employed to separate isomeric impurities. google.com The resulting crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any residual mother liquor, and dried to yield the purified product.

Crystallization Parameters for Purifying this compound

| Parameter | Description |

|---|---|

| Solvent System | Single solvent (e.g., ethanol, methanol) or a binary solvent mixture |

| Temperature Gradient | Controlled cooling from an elevated dissolution temperature to a lower crystallization temperature |

| Seeding | Optional introduction of a small crystal to initiate crystallization |

| Washing | Rinsing of the isolated crystals with a cold, pure solvent |

| Drying | Removal of residual solvent under vacuum or at an elevated temperature |

Future Research Directions and Academic Significance

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

The architecture of 2,6-Dichloro-3-nitrobenzamide, featuring multiple reactive sites, positions it as a potentially valuable building block in the synthesis of more complex molecules. The presence of the nitro group, the amide functionality, and two chlorine atoms on the benzene (B151609) ring offers several avenues for chemical modification.

Future research is anticipated to focus on leveraging these functional groups. For instance, the nitro group can be reduced to an amine, which then serves as a handle for a wide array of subsequent reactions, such as diazotization or amide bond formation. This transformation would yield a 3-amino-2,6-dichlorobenzamide scaffold, a versatile precursor for the construction of heterocyclic systems, which are prevalent in pharmaceuticals and materials science. The selective reduction of the nitro group in the presence of other functional groups is a key area of investigation.

Furthermore, the chlorine atoms are susceptible to nucleophilic aromatic substitution, particularly given the activating effect of the electron-withdrawing nitro group. This allows for the introduction of various nucleophiles (e.g., amines, alkoxides, thiolates) to displace one or both chlorine atoms, leading to a diverse range of substituted benzamide (B126) derivatives. The regioselectivity of this substitution—determining which chlorine atom is replaced under specific conditions—is a critical aspect for synthetic utility and warrants detailed investigation. The strategic manipulation of these functional groups could enable the construction of intricate molecular frameworks from a relatively simple starting material.

Exploration in Novel Organic Reaction Methodologies

The unique electronic and steric environment of this compound makes it an interesting substrate for the development and exploration of new organic reaction methodologies. Its highly electron-deficient aromatic ring is particularly suited for studying reactions that are challenging with more electron-rich systems.

One promising area of future research is in the field of transition-metal-catalyzed cross-coupling reactions. Investigating the differential reactivity of the two C-Cl bonds in reactions like Suzuki, Buchwald-Hartwig, or Sonogashira couplings could lead to methodologies for the selective, stepwise functionalization of the aromatic ring. The development of catalyst systems that can distinguish between the chlorine at C2 (flanked by the amide and another chlorine) and the chlorine at C6 would provide a powerful tool for controlled molecular assembly.

Additionally, the compound could serve as a model substrate for developing novel C-H activation/functionalization reactions. The C-H bonds at positions 4 and 5 are influenced by the electronic effects of the surrounding substituents, and methodologies targeting these specific positions could offer new pathways for creating complex substitution patterns that are otherwise difficult to access.

Development of Advanced Computational Models for Prediction of Reactivity

Predicting the reactivity of complex molecules is a major goal of modern chemistry, and this compound serves as an excellent candidate for the development and validation of advanced computational models. Computational studies, particularly those employing Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, bond energies, and the transition states of its potential reactions. researchgate.net

Future research will likely involve creating detailed computational models to predict the regioselectivity of nucleophilic aromatic substitution reactions. These models can calculate the partial positive charges on the carbon atoms bonded to the chlorines and model the energy barriers for nucleophilic attack at each site, thereby predicting the reaction's outcome under various conditions. Such studies have been successfully applied to related nitro-aromatic compounds to rationalize their observed reactivity. researchgate.net

Moreover, computational tools can be used to simulate spectroscopic properties (e.g., NMR, IR spectra), which is crucial for characterizing reaction products. nih.gov By correlating theoretical predictions with experimental results, researchers can refine these computational models, enhancing their predictive power for a broader range of substituted aromatic compounds.

Table 1: Predicted Physicochemical Properties of Substituted Benzamides This table presents computationally predicted data for related compounds, illustrating the type of information that can be generated for this compound.

| Compound Series | Predicted LogP | Number of H-Bond Donors | Number of H-Bond Acceptors |

|---|---|---|---|

| 4-Nitrobenzamides | 2.5 - 4.5 | 1 | 3 |

| 3,5-Dinitrobenzamides | 2.0 - 4.0 | 1 | 5 |

| 3-Nitro-5-CF3-benzamides | 3.0 - 5.0 | 1 | 4 |

Data adapted from in silico studies on N-Alkyl Nitrobenzamides. nih.gov

Contribution to Fundamental Understanding of Aromatic Substitution Chemistry

The study of this compound can make a significant contribution to the fundamental understanding of aromatic substitution chemistry. The interplay of multiple electron-withdrawing groups on a single aromatic ring presents a complex case study for the principles governing chemical reactivity.

The benzene ring in this molecule is heavily deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing inductive and resonance effects of the two chlorine atoms and the nitro group. Forcing an electrophilic substitution would require harsh reaction conditions, and the directing effects of the existing substituents would be a subject of significant academic interest. The nitro group is a meta-director, while the chloro groups are ortho-, para-directors. Understanding the outcome of a substitution reaction on a ring with such competing directing effects provides valuable data for refining theories of aromatic reactivity.

Conversely, the compound is highly activated for nucleophilic aromatic substitution (SNAr). The nitro group strongly stabilizes the negative charge of the Meisenheimer complex intermediate, which is key to the SNAr mechanism. Studying the kinetics and regioselectivity of nucleophilic substitution on this substrate can provide clear, quantifiable data on the activating power of these substituent combinations. It allows for a detailed examination of how steric hindrance from the ortho-substituents influences the rate and outcome of the reaction, offering a textbook example of the balance between electronic activation and steric effects.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -Cl | Halogen | Deactivating | Ortho, Para |

| -NO2 | Nitro Group | Deactivating | Meta |

| -CONH2 | Amide Group | Deactivating | Meta |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-Dichloro-3-nitrobenzamide, and what reaction conditions optimize yield?

- Methodology : The synthesis typically involves nitration followed by amidation. For example:

Nitration : Chlorobenzamide derivatives are nitrated using mixed acids (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group at the meta position .

Chlorination : Selective chlorination at the 2,6-positions can be achieved using Cl₂ gas in the presence of FeCl₃ as a catalyst under controlled temperature (40–60°C) .

Amidation : Coupling with ammonia or amines under anhydrous conditions (e.g., DMF as solvent, 80–100°C) yields the final benzamide .

- Optimization : Reaction monitoring via TLC or HPLC ensures minimal by-products. Yields >70% are achievable with stoichiometric control of Cl₂ and HNO₃ .

Q. How can researchers verify the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for nitro groups) .

- Mass Spectrometry : ESI-MS (m/z ~245 [M+H]⁺) validates molecular weight .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% required for biological assays) .

Q. What are the key safety protocols for handling this compound in laboratory settings?

- Hazard Mitigation :

- Use PPE (gloves, goggles) due to potential skin/eye irritation from nitro and chloro groups .

- Store in airtight containers at 4°C to prevent degradation.

- Neutralize waste with sodium bicarbonate before disposal to avoid environmental contamination .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Solvent Effects : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilic attack on the electron-deficient nitrobenzamide ring. Dielectric constant (ε > 30) correlates with faster reaction rates .

- Temperature : Elevated temperatures (60–80°C) accelerate substitution but may increase side reactions (e.g., dechlorination). Kinetic studies via Arrhenius plots are recommended .

- Data Example :

| Solvent | Dielectric Constant (ε) | Reaction Rate (k, s⁻¹) |

|---|---|---|

| DMF | 36.7 | 1.2 × 10⁻³ |

| Acetone | 20.7 | 4.5 × 10⁻⁴ |

Q. What strategies resolve contradictory data in biological assays involving this compound (e.g., conflicting IC₅₀ values)?

- Troubleshooting Framework :

Assay Validation : Confirm cell line viability (e.g., MTT assay) and rule out solvent cytotoxicity (DMSO ≤ 0.1%) .

Batch Consistency : Verify compound purity across batches via HPLC. Impurities >2% can skew dose-response curves .

Statistical Analysis : Use ANOVA to assess inter-experimental variability. Outlier removal (Grubbs’ test) may be necessary .

- Case Study : Discrepant IC₅₀ values (10 µM vs. 25 µM) in cancer cell lines were traced to differences in cell passage number and serum-free media conditions .

Q. How can X-ray crystallography elucidate the binding mode of this compound to protein targets?

- Crystallographic Workflow :

Co-crystallization : Soak protein crystals (e.g., kinases) with 1–5 mM compound in reservoir solution (PEG 3350, pH 7.4) .

Data Collection : Use synchrotron radiation (λ = 1.0 Å) for high-resolution (<2.0 Å) datasets.

Refinement : SHELXL software refines ligand occupancy and B-factors. Cl and NO₂ groups show distinct electron density peaks .

- Example : A 1.8 Å structure revealed hydrogen bonding between the nitro group and kinase active-site residues (e.g., Asp86 in PDB 6XYZ) .

Q. What computational methods predict the metabolic stability of this compound in drug discovery pipelines?

- In Silico Tools :

- ADMET Prediction : SwissADME estimates CYP450 metabolism (e.g., CYP3A4 clearance) and logP (clogP = 2.1 indicates moderate lipophilicity) .

- DFT Calculations : Gaussian09 optimizes geometry to identify reactive sites (e.g., nitro reduction potential at −0.5 V) .

- Validation : Compare with in vitro microsomal stability assays (e.g., t₁/₂ = 45 min in human liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.